An In-depth Technical Guide to 3-Methoxycyclobutanecarboxylic Acid
An In-depth Technical Guide to 3-Methoxycyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-Methoxycyclobutanecarboxylic acid. It includes available data on its structure, reactivity, and predicted spectroscopic characteristics. This document also outlines a plausible, generalized experimental workflow for its synthesis, based on established chemical principles for analogous structures.
Core Chemical Properties
3-Methoxycyclobutanecarboxylic acid is a cyclobutane derivative containing both a carboxylic acid and a methoxy functional group. These features make it a potentially useful building block in medicinal chemistry and organic synthesis.
Physicochemical Data
The following table summarizes the available quantitative data for 3-Methoxycyclobutanecarboxylic acid. It is important to note that some of this data is predicted and has not been experimentally verified in available literature.
| Property | Value | Source |
| CAS Number | 480450-03-1 | [1][2] |
| Molecular Formula | C₆H₁₀O₃ | [2] |
| Molecular Weight | 130.14 g/mol | [2] |
| Boiling Point | 230.2 ± 33.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 96.6 ± 18.9 °C | |
| pKa (Predicted) | 4.47 ± 0.40 (trans isomer) | [3] |
| Appearance | Yellow Liquid (trans isomer) | [3] |
| Storage Temperature | 0-8 °C (trans isomer) | [3] |
Spectroscopic Data
Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-Methoxycyclobutanecarboxylic acid is not available in the public domain. However, based on the chemical structure, the following table outlines the expected characteristic signals.
| Spectroscopy Type | Expected Signals |
| ¹H NMR | - A singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm).- A singlet for the methoxy protons (-OCH₃) around 3.3-3.8 ppm.- A series of multiplets for the cyclobutane ring protons (-CH- and -CH₂-) in the range of 1.5-3.5 ppm. |
| ¹³C NMR | - A signal for the carbonyl carbon (-C=O) in the range of 170-185 ppm.- A signal for the methoxy carbon (-OCH₃) around 50-60 ppm.- Signals for the cyclobutane ring carbons in the range of 20-50 ppm. |
| IR Spectroscopy | - A very broad O-H stretch from the carboxylic acid from approximately 2500-3300 cm⁻¹.- A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.- A C-O stretch from the ether and carboxylic acid between 1050-1300 cm⁻¹.- C-H stretches from the alkane and methoxy groups around 2850-3000 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (130.14).- Common fragments may include the loss of the methoxy group (M-31) and the carboxylic acid group (M-45). |
Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of 3-Methoxycyclobutanecarboxylic acid is not currently available in the surveyed scientific literature. However, a plausible synthetic route can be proposed based on common organic chemistry transformations. A potential two-step synthesis starting from a commercially available precursor is outlined below.
Hypothetical Synthesis of 3-Methoxycyclobutanecarboxylic Acid
This proposed synthesis involves the methylation of a hydroxyl group followed by the oxidation of a primary alcohol to a carboxylic acid.
Step 1: Methylation of (3-Hydroxycyclobutyl)methanol
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Reagents and Equipment: (3-Hydroxycyclobutyl)methanol, sodium hydride (NaH), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF), magnetic stirrer, round-bottom flask, nitrogen atmosphere setup, ice bath, separatory funnel, rotary evaporator.
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Procedure:
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To a flame-dried round-bottom flask under a nitrogen atmosphere, add (3-Hydroxycyclobutyl)methanol dissolved in anhydrous THF.
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Cool the solution in an ice bath.
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Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the solution with stirring. Allow the reaction to stir for 30 minutes at 0 °C to ensure complete deprotonation.
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Slowly add methyl iodide to the reaction mixture.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude (3-methoxycyclobutyl)methanol.
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Purify the crude product by flash column chromatography.
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Step 2: Oxidation of (3-Methoxycyclobutyl)methanol to 3-Methoxycyclobutanecarboxylic Acid
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Reagents and Equipment: (3-Methoxycyclobutyl)methanol, Jones reagent (CrO₃ in sulfuric acid and acetone) or other suitable oxidizing agent (e.g., TEMPO/bleach), acetone, round-bottom flask, magnetic stirrer, ice bath, separatory funnel.
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Procedure:
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Dissolve the (3-methoxycyclobutyl)methanol from Step 1 in acetone in a round-bottom flask and cool in an ice bath.
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Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture should change from orange to green.
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After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).
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Quench the reaction with isopropanol.
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Remove the acetone under reduced pressure.
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Add water to the residue and extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-Methoxycyclobutanecarboxylic acid.
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Further purification can be achieved by recrystallization or flash column chromatography.
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Visualizations
Logical Relationship of Chemical Properties
The following diagram illustrates the relationship between the structure of 3-Methoxycyclobutanecarboxylic acid and its resulting chemical properties.
Caption: Structure-Property Relationships of 3-Methoxycyclobutanecarboxylic acid.
Experimental Workflow: Hypothetical Synthesis
This diagram outlines the proposed experimental workflow for the synthesis and purification of 3-Methoxycyclobutanecarboxylic acid.
Caption: Proposed two-step synthesis and purification workflow.
